molecular formula C22H26ClN7O B609979 PF-06424439

PF-06424439

Cat. No.: B609979
M. Wt: 439.9 g/mol
InChI Key: PZHNKPBYOPQTRG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06424439 is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2). This compound has been studied for its effects on lipid metabolism and has shown promise in reducing hepatic lipid levels in dyslipidemic rats . It is an imidazopyridine derivative and is often used in scientific research to explore its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: PF-06424439 can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically involves the following steps:

  • Formation of the imidazopyridine core.
  • Introduction of the cyclopropyl group.
  • Attachment of the pyrazolyl group.
  • Final coupling with piperidinyl and pyrrolidinyl groups.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. The compound is usually purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PF-06424439 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

PF-06424439 exerts its effects by inhibiting diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis. The compound binds to the active site of DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate, leading to a reduction in triglyceride synthesis . This inhibition results in decreased lipid accumulation in the liver and other tissues.

Comparison with Similar Compounds

PF-06424439 is unique in its high selectivity and potency as a DGAT2 inhibitor. Similar compounds include:

Compared to these compounds, this compound offers a distinct advantage in its specific inhibition of DGAT2, making it a valuable tool for studying lipid metabolism and developing therapeutic interventions.

Properties

IUPAC Name

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNKPBYOPQTRG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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